Cas no 478247-76-6 (Benzoxazole, 2-[4-(trifluoromethyl)phenyl]-)
![Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/478247-76-6x500.png)
Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Benzoxazole, 2-[4-(trifluoromethyl)phenyl]-
- SCHEMBL4157253
- AKOS005103736
- 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole
- PDDRXMHBYDEJQH-UHFFFAOYSA-N
- 2-(4-trifluoromethylphenyl)benzoxazole
- 9N-720
- 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole
- 478247-76-6
-
- インチ: InChI=1S/C14H8F3NO/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
- InChIKey: PDDRXMHBYDEJQH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.05579836Da
- どういたいしつりょう: 263.05579836Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 26Ų
Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-2mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 2mg |
¥630.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-100mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 100mg |
¥1901.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-1mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 1mg |
¥556.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-20mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 20mg |
¥1303.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-25mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 25mg |
¥1323.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-5mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 5mg |
¥637.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-10mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 10mg |
¥819.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673944-50mg |
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole |
478247-76-6 | 98% | 50mg |
¥1533.00 | 2024-05-12 |
Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Benzoxazole, 2-[4-(trifluoromethyl)phenyl]-に関する追加情報
Recent Advances in the Study of Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- (CAS: 478247-76-6) in Chemical Biology and Pharmaceutical Research
The compound Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- (CAS: 478247-76-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of Benzoxazole derivatives as promising scaffolds in medicinal chemistry. The trifluoromethyl group at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- has shown promising results in oncology research. A recent preclinical study revealed that this compound can selectively inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways. The study, conducted by researchers at a leading pharmaceutical institute, utilized high-throughput screening and molecular docking techniques to elucidate the compound's mechanism of action.
The synthesis of Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- has also been optimized in recent years. A 2022 publication in Organic Letters described a novel, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This advancement is particularly significant for large-scale production and further pharmacological evaluation of the compound.
Despite these promising findings, challenges remain in the development of Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- as a therapeutic agent. Current research is focused on addressing issues related to bioavailability and toxicity profiles. Ongoing clinical trials are expected to provide more insights into the compound's safety and efficacy in human subjects.
In conclusion, Benzoxazole, 2-[4-(trifluoromethyl)phenyl]- (CAS: 478247-76-6) represents a valuable chemical entity with diverse pharmacological potential. Continued research efforts are essential to fully explore its therapeutic applications and overcome existing limitations. This compound serves as an excellent example of how structural modifications can lead to significant advancements in drug discovery and development.
478247-76-6 (Benzoxazole, 2-[4-(trifluoromethyl)phenyl]-) 関連製品
- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)
- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)
- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)
- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)
- 1361746-03-3(5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)
- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)
- 393834-52-1(4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide)
- 5552-47-6(6-Iodoquinolin-8-amine)
- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)



